(5Z)-3-Allyl-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-Allyl-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and various aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-Allyl-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-allyl-2-thioxothiazolidin-4-one with an appropriate pyrazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-Allyl-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
(5Z)-3-Allyl-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of (5Z)-3-Allyl-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-Allyl-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one: shares similarities with other thiazolidinone and pyrazole derivatives.
Thiazolidinones: Known for their diverse biological activities, including anti-inflammatory and antidiabetic properties.
Pyrazoles: Widely studied for their roles in medicinal chemistry, particularly as anti-inflammatory and anticancer agents.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C29H23N3O2S2 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(5Z)-5-[[1-phenyl-3-(4-phenylmethoxyphenyl)pyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H23N3O2S2/c1-2-17-31-28(33)26(36-29(31)35)18-23-19-32(24-11-7-4-8-12-24)30-27(23)22-13-15-25(16-14-22)34-20-21-9-5-3-6-10-21/h2-16,18-19H,1,17,20H2/b26-18- |
InChI Key |
FQFGOJZTIGAGOI-ITYLOYPMSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
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